1-methylsulfonylazetidine
Description
1-Methylsulfonylazetidine is a four-membered azetidine ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 1-position. Azetidines, being smaller nitrogen-containing heterocycles, exhibit unique reactivity due to ring strain, making them valuable in medicinal chemistry and catalysis. The methylsulfonyl group enhances electrophilicity and stability, which can influence solubility, metabolic resistance, and binding affinity in drug design .
Properties
CAS No. |
13595-45-4 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)5-3-2-4-5/h2-4H2,1H3 |
InChI Key |
RNCROYMBTHIPDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC1 |
Canonical SMILES |
CS(=O)(=O)N1CCC1 |
Other CAS No. |
13595-45-4 |
Synonyms |
1-(Methylsulfonyl)azetidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methylsulfonylazetidine can be synthesized through various methods. One common approach involves the ring contraction of β-bromo-N-sulfonylpyrrolidinones. This method typically involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to form the azetidine ring . Another method includes the [2+2] cycloaddition reactions, which are efficient for synthesizing functionalized azetidines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-methylsulfonylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
1-methylsulfonylazetidine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-Methanesulfonylazetidine Hydrochloride
The 3-methanesulfonylazetidine hydrochloride (C₄H₁₀ClNO₂S; MW 171.64) is a positional isomer with the sulfonyl group at the 3-position. Key differences include:
- Stereoelectronic Effects : The 1-position sulfonyl group in 1-methylsulfonylazetidine may induce greater ring strain compared to the 3-substituted isomer, altering reactivity in nucleophilic substitution or cycloaddition reactions.
- Solubility and Stability : The hydrochloride salt form of the 3-isomer improves aqueous solubility, a critical factor in pharmaceutical formulations .
| Property | This compound | 3-Methanesulfonylazetidine Hydrochloride |
|---|---|---|
| Molecular Formula | C₄H₉NO₂S | C₄H₁₀ClNO₂S |
| Molecular Weight | 135.19 (base) | 171.64 |
| Substituent Position | 1-position | 3-position |
| Salt Form | Neutral | Hydrochloride |
| Key Applications | Drug intermediates | Pharmaceutical salts |
Ring-Size Variants: Methylsulfonyl Piperazines
Piperazine derivatives (six-membered rings) with methylsulfonyl groups, such as 4-methylsulfonylpiperazine, are common in kinase inhibitors (e.g., Table 1a in EP 2 402 347 A1). Comparisons include:
- Biological Activity : Piperazine-based methylsulfonyl compounds are often used in oncology (e.g., kinase inhibitors), whereas azetidine derivatives may target bacterial enzymes or CNS receptors due to their compact structure .
| Property | This compound | 4-Methylsulfonylpiperazine |
|---|---|---|
| Ring Size | 4-membered | 6-membered |
| Ring Strain | High | Low |
| Example Drug Application | Antibacterial agents | Kinase inhibitors |
Sulfonamide Antibiotics: Sulfamethazine
Sulfamethazine (C₁₂H₁₄N₄O₂S; MW 278.36) is a sulfonamide antibiotic with a pyrimidine ring. Contrasts with this compound include:
- Functional Groups : Sulfamethazine has a sulfonamide (-SO₂NH₂) group, while this compound has a sulfonyl (-SO₂-) group directly attached to the heterocycle.
- Mechanism of Action : Sulfamethazine inhibits dihydropteroate synthase in bacteria, whereas methylsulfonylazetidines may act as enzyme inhibitors or receptor modulators due to their rigid structure .
| Property | This compound | Sulfamethazine |
|---|---|---|
| Core Structure | Azetidine | Pyrimidine |
| Functional Group | -SO₂CH₃ | -SO₂NH₂ |
| Primary Use | Synthetic intermediate | Antibiotic |
Azetidinone Derivatives
Azetidinones (β-lactam analogs) like N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (e.g., compounds 5a1–6,5b1–6) share structural motifs with this compound. Key distinctions:
- Reactivity: Azetidinones contain a reactive β-lactam ring, prone to hydrolysis, whereas methylsulfonylazetidines are more stable.
- Synthetic Utility: Azetidinones are intermediates for antibiotics (e.g., penicillin analogs), while methylsulfonylazetidines may serve as building blocks for non-β-lactam drugs .
| Property | This compound | Azetidinone Derivatives |
|---|---|---|
| Core Functionality | Sulfonyl group | β-lactam ring |
| Stability | High | Moderate (hydrolysis-prone) |
| Applications | Drug intermediates | Antibiotic precursors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
